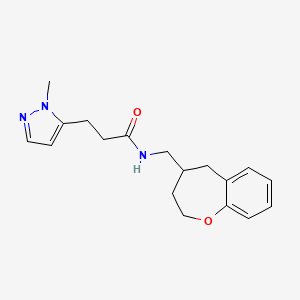![molecular formula C16H17FN2O4 B5617646 (3S*,4S*)-1-[(6-fluoro-4-hydroxyquinolin-3-yl)carbonyl]-4-methylpiperidine-3,4-diol](/img/structure/B5617646.png)
(3S*,4S*)-1-[(6-fluoro-4-hydroxyquinolin-3-yl)carbonyl]-4-methylpiperidine-3,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of complex fluorinated quinolines and piperidine derivatives involves multiple steps, including Michael addition, cyclization, and nucleophilic substitution reactions. For instance, a novel compound similar in complexity was synthesized through Michael addition of secondary amine to an α, β-unsaturated carbonyl compound, demonstrating the intricate steps involved in synthesizing such molecules (Fatma et al., 2017).
Molecular Structure Analysis
The molecular structure of these compounds is often elucidated using X-ray crystallography and density functional theory (DFT) calculations. These methods provide insights into the molecule's geometry, electrostatic potential, and vibrational analysis, offering a detailed understanding of its 3D conformation and intermolecular interactions (Fatma et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of fluorinated quinoline and piperidine derivatives can be explored through their involvement in various chemical reactions, including their potential as intermediates in the synthesis of more complex molecules. For example, derivatives have been used in the synthesis of antimicrobial agents, demonstrating their functional versatility and reactivity (Abdelmohsen, 2018).
Eigenschaften
IUPAC Name |
3-[(3S,4S)-3,4-dihydroxy-4-methylpiperidine-1-carbonyl]-6-fluoro-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O4/c1-16(23)4-5-19(8-13(16)20)15(22)11-7-18-12-3-2-9(17)6-10(12)14(11)21/h2-3,6-7,13,20,23H,4-5,8H2,1H3,(H,18,21)/t13-,16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFLVLLBIMQBIN-BBRMVZONSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1O)C(=O)C2=CNC3=C(C2=O)C=C(C=C3)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCN(C[C@@H]1O)C(=O)C2=CNC3=C(C2=O)C=C(C=C3)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3S,4S)-3,4-dihydroxy-4-methylpiperidine-1-carbonyl]-6-fluoro-1H-quinolin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[(3R*,4R*)-4-cyclobutyl-4-hydroxy-3-methyl-1-piperidinyl]carbonyl}cyclopropanecarboxamide](/img/structure/B5617569.png)
![N-[(1-ethyl-1H-indazol-3-yl)methyl]-2-(2-isopropyl-1H-imidazol-1-yl)propanamide](/img/structure/B5617580.png)
![N-[4-(acetylamino)phenyl]-2-phenylacetamide](/img/structure/B5617587.png)
![N-1,3-benzothiazol-2-yl-2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5617605.png)

![(4S)-3-[2-(2,3-dimethylphenoxy)ethyl]-4-isopropyl-1,3-oxazolidin-2-one](/img/structure/B5617614.png)
![(4S)-3-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B5617625.png)
![N-(3-chlorophenyl)-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5617633.png)
![6-(2,5-dimethoxyphenyl)-7-hydroxy-1,3-dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B5617642.png)
![(3aS*,10aS*)-2-[3-(1-methyl-1H-pyrazol-5-yl)propanoyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5617643.png)
![N-[rel-(3R,4S)-1-(2,5-dimethyl-4-pyrimidinyl)-4-propyl-3-pyrrolidinyl]-2-(methylthio)acetamide hydrochloride](/img/structure/B5617652.png)
![1-[isopropyl(methyl)amino]-3-(2-methoxy-5-{[(2-methyl-2-propen-1-yl)amino]methyl}phenoxy)-2-propanol](/img/structure/B5617659.png)
![rel-(1S,5S)-3-(4-methoxy-2,3-dimethylbenzyl)-3,6-diazabicyclo[3.2.2]nonane dihydrochloride](/img/structure/B5617669.png)